ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate
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Overview
Description
Ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate is an organic compound with the molecular formula C17H16N2O5. It is a derivative of benzoic acid and is characterized by the presence of both nitro and ester functional groups. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate typically involves the reaction of 3-methyl-4-nitrobenzoic acid with ethyl 4-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Ethyl 4-[(3-methyl-4-aminobenzoyl)amino]benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid and ethanol.
Scientific Research Applications
Ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with enzymes and receptors .
Comparison with Similar Compounds
Ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate can be compared with other similar compounds such as:
Ethyl 4-aminobenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Ethyl 4-nitrobenzoate: Lacks the amide linkage, affecting its biological activity.
3-methyl-4-nitrobenzoic acid: Lacks the ester group, making it less versatile in synthetic applications.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Biological Activity
Ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of an ethyl ester group linked to a 4-amino benzoate moiety and a nitro-substituted benzoyl group. The presence of the nitro group is significant as it can undergo reduction to form reactive intermediates that may interact with biological macromolecules, influencing the compound's biological activity.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Reduction of Nitro Group : The nitro group can be reduced to an amino group, which may enhance the compound's reactivity and ability to form adducts with cellular targets.
- Hydrolysis of Ester Group : The ester bond can be hydrolyzed to release the active carboxylic acid, which may further interact with enzymes or receptors involved in various biological pathways.
- Enzyme Interaction : The compound may inhibit specific enzymes or modulate receptor activity, contributing to its pharmacological effects.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that this compound exhibits antibacterial properties against various strains, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary investigations have shown that it may inhibit cancer cell proliferation, particularly in prostate cancer cells, by disrupting androgen receptor signaling pathways .
Research Findings and Case Studies
Recent studies have investigated the biological effects and mechanisms of action for this compound:
-
In Vitro Studies :
- A study demonstrated that the compound exhibited significant cytotoxicity against cancer cell lines with IC50 values comparable to established chemotherapeutics. For instance, it showed an IC50 value of approximately 90 nM against prostate cancer cells, indicating potent anticancer activity .
- Another investigation revealed that the reduction of the nitro group significantly enhanced the compound's efficacy against specific cancer types .
- In Vivo Studies :
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
Compound | Biological Activity | IC50 Value (nM) |
---|---|---|
Ethyl 4-aminobenzoate | Lower antimicrobial activity | N/A |
Ethyl 3-methyl-4-nitrobenzoate | Moderate anticancer properties | N/A |
Ethyl 4-(3-chloroanilino)benzoate | Significant cytotoxicity | ~100 |
This table illustrates how structural modifications affect biological activities, highlighting the unique profile of this compound.
Properties
IUPAC Name |
ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-3-24-17(21)12-4-7-14(8-5-12)18-16(20)13-6-9-15(19(22)23)11(2)10-13/h4-10H,3H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HROBURBUDFDQSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.